8H-Indeno[1,2-d]isoxazole
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Overview
Description
8H-Indeno[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system combining an indene and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[1,2-d]isoxazole typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 8H-Indeno[1,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
8H-Indeno[1,2-d]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8H-Indeno[1,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Indeno[1,2-d]thiazole: Similar structure but with a sulfur atom instead of an oxygen atom.
Uniqueness: 8H-Indeno[1,2-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
319-10-8 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4H-indeno[1,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-4,6H,5H2 |
InChI Key |
ZDHYQHNTJRJUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1ON=C3 |
Origin of Product |
United States |
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